Carboetomidate
Description
Carboetomidate is a pyrrole etomidate analog . It is three orders of magnitude less potent an inhibitor of in vitro cortisol synthesis than etomidate and does not inhibit in vivo steroid production . It is a hypnotic agent that interacts weakly with 11β-Hydroxylase .
Molecular Structure Analysis
Carboetomidate, like etomidate, can fit into the heme-containing pocket that forms 11β-hydroxylase’s active site. It poses with its carbonyl oxygens interacting with the heme iron and its phenyl rings stacking with phenylalanine-80 .Physical And Chemical Properties Analysis
Carboetomidate has a molecular formula of C15H17NO2 and a molecular weight of 243.30 g/mol . It has a computed XLogP3-AA of 3.2, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 5, an exact mass of 243.125928785 g/mol, and a monoisotopic mass of 243.125928785 g/mol .Scientific Research Applications
Inhibition of Neuronal Nicotinic Acetylcholine Receptors : Carboetomidate inhibits alpha4/beta2 neuronal nicotinic acetylcholine receptors at concentrations affecting animals, differentiating it from etomidate (Pierce et al., 2012).
Interaction with 11β-Hydroxylase : It interacts weakly with 11β-Hydroxylase, making it a less potent inhibitor of cortisol synthesis compared to etomidate, potentially reducing its impact on steroid synthesis (Shanmugasundararaj et al., 2013).
Comparison with Other Etomidate Derivatives : Carboetomidate, along with other etomidate derivatives like MOC-etomidate, has been reviewed for its preclinical data and potential human administration, noting its minimized adrenocortical depression and potential limitations (Sneyd, 2012).
Effects on Adrenocortical and Cytokine Responses : In contrast to etomidate, carboetomidate produces less suppression of adrenocortical function and smaller increases in proinflammatory cytokine production in an endotoxemia model of sepsis (Pejo et al., 2012).
Adrenocortical Function Preservation : Carboetomidate is designed not to suppress adrenocortical function, retaining many beneficial properties of etomidate but being less potent as an inhibitor of adrenocortical steroid synthesis (Cotten et al., 2010).
Novel Anesthetic Drugs Development : Carboetomidate has been involved in the development of novel anesthetic drugs, emphasizing its potential in emerging sedative hypnotic drug development (Johnson, 2012).
Continuous Infusions and Adrenocortical Function : Studies comparing continuous infusions of etomidate and carboetomidate showed that carboetomidate does not significantly affect adrenocortical function during or after continuous infusion (Cotten et al., 2011).
Pharmacological Studies of Methoxycarbonyl-Carboetomidate : Methoxycarbonyl-Carboetomidate, a derivative of carboetomidate, was studied for its GABA receptor modulation, rapid metabolism, and negligible effects on adrenocortical function (Pejo et al., 2012).
5-HT3A Receptor Function Inhibition : Carboetomidate potently inhibits 5-HT3A receptor-mediated currents, which could have implications for its emetogenic activity, contrasting with etomidate (Desai et al., 2013).
properties
IUPAC Name |
ethyl 1-[(1R)-1-phenylethyl]pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-18-15(17)14-10-7-11-16(14)12(2)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYOWTHHYBWOJL-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN1C(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CN1[C@H](C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673042 | |
Record name | Ethyl 1-[(1R)-1-phenylethyl]-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carboetomidate | |
CAS RN |
1257067-10-9 | |
Record name | Carboetomidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257067109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 1-[(1R)-1-phenylethyl]-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBOETOMIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01VLA3L1CS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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